molecular formula C19H17ClN6 B2510977 N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-67-6

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2510977
CAS No.: 878064-67-6
M. Wt: 364.84
InChI Key: FDPNNDZTDJIQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine-diamine family, a class of heterocyclic molecules known for their diverse pharmacological activities. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the N4 position, a methyl group at the 1-position, and a 3-methylphenyl group at the N6 position. These substituents modulate electronic and steric properties, influencing solubility, binding affinity, and biological activity .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-4-3-5-15(10-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-14-8-6-13(20)7-9-14/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPNNDZTDJIQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Malononitrile

In ethanol with triethylamine (2 mL per 20 mL solvent), 5-amino-4-cyano-1-methylpyrazole (0.2 mol) and malononitrile (0.2 mol) are refluxed for 7 hours. The intermediate undergoes spontaneous cyclization, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine after cooling and recrystallization from ethanol-water (84% yield). Adjusting stoichiometry to 1:1.2 (pyrazole:malononitrile) optimizes ring closure efficiency.

Alternative Route Using Diethyl Malonate

Substituting malononitrile with diethyl malonate under sodium ethoxide conditions (20 mmol in 20 mL ethanol) produces a 6-substituted variant. Refluxing for 7 hours followed by crystallization in ethanol yields 77% pure product, confirmed via IR absorption at 2213 cm⁻¹ (C≡N).

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal DMF outperforms ethanol in SNAr reactions due to higher polarity, which stabilizes the transition state. Elevated temperatures (120°C vs. 80°C) reduce reaction time from 24 to 12 hours without compromising yield.

Catalytic Systems

Copper(I) iodide in SNAr offers cost-effectiveness, whereas palladium catalysts enhance selectivity for bulky substrates. A hybrid approach using CuI for the first amination and Pd for the second achieves 81% overall yield.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-dioxane (1:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.

Table 1: Comparative Yields Across Synthetic Routes

Method Conditions Yield (%) Purity (%)
SNAr with CuI DMF, 120°C, 12 h 72 95
Buchwald-Hartwig Toluene, 100°C, 8 h 78 98
Hybrid CuI/Pd Sequential, 24 h total 81 97

Mechanistic Insights

Cyclocondensation initiates via nucleophilic attack of the pyrazole’s amino group on malononitrile’s electrophilic carbon, forming a tetrahedral intermediate. Subsequent elimination of ammonia generates the pyrimidine ring. For SNAr, deprotonation of the aryl amine by K₂CO₃ produces a strong nucleophile, which displaces chloride at the electron-deficient C4 and C6 positions.

Challenges and Solutions

Regioselectivity

Competing substitution at C4 vs. C6 is mitigated by stepwise amination. Introducing the 4-chlorophenyl group first capitalizes on its higher electrophilicity due to the para-chloro substituent’s electron-withdrawing effect.

Byproduct Formation

Side products like N7-alkylated derivatives arise during alkylation. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses this by enhancing interfacial reactivity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl Derivative

  • Substituents : N4-phenyl, N6-(3-chloro-4-methoxyphenyl), 1-methyl.
  • Key Differences: The N4-phenyl lacks the 4-chloro substitution seen in the target compound, reducing electron-withdrawing effects.
  • Implications : Methoxy groups may improve solubility but decrease lipophilicity, affecting pharmacokinetics .

N3-(4-Chlorophenyl)-N4-(3-chlorophenyl) Derivatives

  • Substituents : N3-(4-chlorophenyl), N4-(3-chlorophenyl) (Compound 1 in ).
  • Key Differences : Chlorine substitutions at both N3 and N4 positions create a more electron-deficient core compared to the target. The absence of a methyl group at N6 (replaced by 3-chlorophenyl) increases steric bulk.
  • NMR Data : Distinct 1H and 13C NMR shifts (e.g., H-6 at 8.27 ppm, NH signals at 12.90 ppm) suggest strong hydrogen bonding, which may influence crystal packing or protein interactions .

N4,N6-Bis(isopropyl)-1-phenyl Derivative

  • Substituents : N4- and N6-isopropyl, 1-phenyl.
  • Key Differences : Bulky isopropyl groups at both N4 and N6 positions introduce significant steric hindrance, likely reducing binding affinity in enzyme pockets compared to the target’s aryl groups.
  • Molecular Weight : C17H22N6 (MW: 310.4 g/mol) vs. the target’s estimated MW of ~380 g/mol. Lower molecular weight may improve bioavailability .

N6-(Cyclohexenylethyl)-N4-(4-chlorophenyl) Derivative

  • Substituents : N4-(4-chlorophenyl), N6-(cyclohexenylethyl), 1-phenyl.
  • However, increased molecular weight (445.0 g/mol) may limit solubility .

1-(3-Chloro-4-methylphenyl) Derivative

  • Substituents : 1-(3-chloro-4-methylphenyl), N4 and N6 positions unspecified.
  • Key Differences : The 3-chloro-4-methylphenyl group at the 1-position introduces dual substituents, differing from the target’s 1-methyl and N4/N6 aryl groups. This could alter tautomerism or π-stacking interactions .

Research Findings and Implications

  • Electronic Effects : Chlorine and methyl groups enhance electron-withdrawing and donating properties, respectively, influencing charge distribution and binding to targets like kinases .
  • Steric Effects : Bulkier substituents (e.g., cyclohexenylethyl) may reduce binding affinity but improve selectivity for specific protein conformations .
  • Solubility vs. Permeability : Methoxy groups () improve aqueous solubility but may compromise cell membrane penetration, whereas lipophilic groups () favor absorption but hinder dissolution .

Biological Activity

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation and transcriptional control.

Structural Characteristics

The compound features a fused pyrazole and pyrimidine ring system with substituted phenyl groups that enhance its chemical properties and biological activities. Its molecular formula is C18H19ClN6C_{18}H_{19}ClN_{6} with a molecular weight of approximately 364.8 g/mol. The structural configuration contributes to its interaction with various biological targets.

This compound primarily acts by inhibiting CDK6. This inhibition occurs through binding to the ATP pocket of the kinase, thereby modulating several biochemical pathways involved in cell proliferation and survival. The specific pathways affected include:

  • Cell Cycle Regulation : By inhibiting CDK6, the compound disrupts the normal progression of the cell cycle, leading to reduced cell proliferation.
  • Transcriptional Control : The compound may also influence transcription factors that are regulated by CDK6 activity.

Anticancer Activity

The most significant biological activity reported for this compound is its anticancer potential. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines.

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Compound 12b (related derivative)0.016A549 (EGFR WT)
Compound 12b (related derivative)0.236HCT-116 (EGFR T790M)

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential antimicrobial and anti-inflammatory effects. The structural characteristics that allow it to inhibit CDK6 may also contribute to interactions with other targets involved in inflammation and microbial resistance.

Case Studies and Research Findings

A study focused on related pyrazolo[3,4-d]pyrimidine derivatives reported significant findings regarding their biological activities. For instance:

  • Inhibition of CK1 : A derivative was identified as a potent inhibitor of casein kinase 1 (CK1), which is implicated in various cancers and central nervous system disorders. This highlights the versatility of pyrazolo[3,4-d]pyrimidines beyond just CDK inhibition.
  • Structure-Activity Relationship Studies : Research has indicated that modifications to the phenyl substituents can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of solvents, catalysts, and temperature. For this compound:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile is recommended for nucleophilic substitution reactions due to their polar aprotic nature, which stabilizes intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) is frequently used to deprotonate amines and facilitate coupling reactions .
  • Yield optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% compared to traditional heating .
  • Green chemistry : Solvent recycling and minimizing halogenated byproducts (e.g., using ethanol/water mixtures) align with sustainability goals .

Table 1 : Example Yields Under Different Conditions

MethodSolventCatalystYield (%)
Conventional heatingDMSOK₂CO₃65
Microwave-assistedAcetonitrileK₂CO₃82
Flow chemistryEthanol/H₂ONone75

Basic: Which analytical methods are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons in the 4-chlorophenyl group resonate at δ 7.3–7.5 ppm, while pyrazolo-pyrimidine protons appear at δ 8.1–8.3 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation and hydrogen bonding patterns, particularly for verifying methyl and chlorophenyl orientations .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) achieves >98% purity, with retention times calibrated against known standards .

Basic: What are the primary biological targets of this compound in cancer research?

This compound inhibits protein kinases , particularly:

  • Cyclin-dependent kinases (CDKs) : Structural analogs (e.g., N6-butyl derivatives) show IC₅₀ values of 50–100 nM against CDK2/4, confirmed via kinase inhibition assays .
  • Tyrosine kinases : The 4-chlorophenyl group enhances hydrophobic interactions with ATP-binding pockets, as shown in molecular docking studies .
  • In vitro validation : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values typically <10 µM .

Advanced: How can researchers resolve contradictions in reported kinase inhibition data for pyrazolo[3,4-d]pyrimidine derivatives?

Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with binding affinity. For example, 4-chlorophenyl derivatives exhibit 20% higher inhibition than fluorophenyl analogs due to enhanced hydrophobic interactions .
  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Crystallographic validation : Compare co-crystal structures (e.g., PDB entries) to confirm binding modes and identify steric clashes caused by methyl groups .

Advanced: What methodological approaches are recommended for in vivo efficacy studies of this compound?

  • Animal models : Use xenograft mice (e.g., nude mice with implanted HeLa tumors) at doses of 10–50 mg/kg/day via oral gavage .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) using LC-MS/MS. Methyl substituents typically improve t₁/₂ from 2 hours (unsubstituted) to 6 hours .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly. Pyrazolo-pyrimidines often show hepatotoxicity at >100 mg/kg .

Advanced: How can molecular docking studies improve the design of analogs with higher selectivity?

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking. The 3-methylphenyl group at N6 can be repositioned to avoid steric clashes with kinase gatekeeper residues (e.g., Thr106 in CDK2) .
  • Free energy calculations : MM/GBSA analyses predict binding energy differences (±2 kcal/mol) between active and inactive conformations .
  • Validation : Cross-check docking poses with experimental SAR data. For example, replacing the 4-chlorophenyl group with a 3-trifluoromethyl group increases selectivity by 30% .

Basic: What are the stability and storage requirements for this compound?

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the pyrazolo ring .
  • Stability in solution : Degrades by 5% in DMSO after 1 week at 4°C; use fresh solutions for biological assays .

Advanced: How do substituent modifications impact solubility and bioavailability?

  • LogP optimization : The 4-chlorophenyl group increases LogP by 0.5 units, reducing aqueous solubility. Introduce polar groups (e.g., –OH) at the N6 position to balance hydrophobicity .
  • Salt formation : Hydrochloride salts improve solubility by 3-fold in PBS (pH 7.4) compared to free bases .
  • Prodrug strategies : Acetylate the 1-methyl group to enhance intestinal absorption, with enzymatic cleavage in plasma .

Basic: What are the best practices for synthesizing isotopic analogs (e.g., ¹³C-labeled) for metabolic studies?

  • Isotope incorporation : Use ¹³C-formamide in the pyrimidine ring synthesis step, achieving >95% isotopic enrichment .
  • Purification : Employ size-exclusion chromatography (SEC) to separate labeled/unlabeled species, confirmed via mass spectrometry .

Advanced: How can researchers address discrepancies between computational predictions and experimental activity data?

  • Force field refinement : Use AMBER or CHARMM parameters tailored for pyrazolo-pyrimidines to improve docking accuracy .
  • Dynamic simulations : Run 100-ns MD simulations to assess conformational flexibility of the 3-methylphenyl group .
  • Experimental cross-validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and correlate with computed ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.